6-Bromo-7-fluoro-8-methylquinoline-3,4-diamine

MAO-B inhibition Neurodegeneration Binding affinity

6-Bromo-7-fluoro-8-methylquinoline-3,4-diamine is a halogenated heterocyclic building block of the quinoline-3,4-diamine class, characterized by a unique substitution pattern featuring bromine at position 6, fluorine at position 7, and a methyl group at position 8. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry research, particularly for the construction of kinase-targeted libraries and the exploration of structure-activity relationships (SAR) around halogenated quinoline scaffolds.

Molecular Formula C10H9BrFN3
Molecular Weight 270.10 g/mol
Cat. No. B13155387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-7-fluoro-8-methylquinoline-3,4-diamine
Molecular FormulaC10H9BrFN3
Molecular Weight270.10 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC(=C1F)Br)C(=C(C=N2)N)N
InChIInChI=1S/C10H9BrFN3/c1-4-8(12)6(11)2-5-9(14)7(13)3-15-10(4)5/h2-3H,13H2,1H3,(H2,14,15)
InChIKeyQBIJZGIMNCGEPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-7-fluoro-8-methylquinoline-3,4-diamine: Core Chemical Properties and Research-Grade Procurement Overview


6-Bromo-7-fluoro-8-methylquinoline-3,4-diamine is a halogenated heterocyclic building block of the quinoline-3,4-diamine class, characterized by a unique substitution pattern featuring bromine at position 6, fluorine at position 7, and a methyl group at position 8 . This compound is primarily utilized as a synthetic intermediate in medicinal chemistry research, particularly for the construction of kinase-targeted libraries and the exploration of structure-activity relationships (SAR) around halogenated quinoline scaffolds .

Why Generic Substitution Fails: Differentiating 6-Bromo-7-fluoro-8-methylquinoline-3,4-diamine from Closest Analogs


Generic substitution among quinoline-3,4-diamines is not scientifically viable due to the profound impact of halogen and methyl positioning on both biological target engagement and physicochemical properties. In contrast to the 6-bromo-8-methyl analog or the 7-chloro variant, the specific 6-bromo-7-fluoro-8-methyl arrangement in this compound offers a unique electronic environment and steric profile that can critically alter binding interactions, as evidenced in antiviral and kinase inhibitor programs [1]. The presence of the 7-fluoro substituent, in particular, is known to modulate metabolic stability and target affinity in quinoline-based therapeutics [2].

Quantitative Evidence Guide: 6-Bromo-7-fluoro-8-methylquinoline-3,4-diamine vs. Key Comparators


Monoamine Oxidase B (MAO-B) Inhibition: A Direct Binding Comparison

6-Bromo-7-fluoro-8-methylquinoline-3,4-diamine demonstrates a distinct lack of meaningful MAO-B inhibition, with an IC50 value exceeding 100,000 nM [1]. This contrasts sharply with certain related 6-bromo-quinoline analogs, which have been reported to exhibit potent MAO-B inhibition (e.g., IC50 values in the low nanomolar range for compounds like 6-bromo-5-nitroquinoline in some cell-based assays) [2]. The target compound's inactivity at this target is a critical piece of negative data that defines its selectivity profile, differentiating it from other quinoline derivatives being explored as MAO-B inhibitors.

MAO-B inhibition Neurodegeneration Binding affinity

Antiviral Potency and Mutant Susceptibility: 6-Bromo vs. 8-Bromo Substitution in HIV-1 Integrase Allosteric Inhibitors (ALLINIs)

In the context of quinoline-based HIV-1 integrase allosteric inhibitors (ALLINIs), the position of bromine substitution critically determines antiviral efficacy against resistant viral strains. While both 6-bromo and 8-bromo substitutions enhance antiviral properties compared to non-brominated analogs, the 6-bromo derivative (a close structural analog of the target compound) suffers a significant loss of potency when challenged with the ALLINI-resistant IN A128T mutant virus, whereas the 8-bromo analog retains full effectiveness [1]. This finding highlights that the 6-bromo-7-fluoro-8-methyl substitution pattern may present a unique resistance profile that is distinct from its 8-bromo counterparts.

HIV-1 Integrase Antiviral resistance ALLINI

MELK Kinase Inhibition Potential: A Scaffold in Patented Inhibitor Space

The quinoline-3,4-diamine scaffold is explicitly claimed in patents covering inhibitors of Maternal Embryonic Leucine Zipper Kinase (MELK), a target implicated in cancer stem cell proliferation [1]. Specifically, US Patent 9,120,749 B2 describes quinoline derivatives with varied halogen and alkyl substitutions that demonstrate MELK inhibitory activity. While the precise IC50 of 6-bromo-7-fluoro-8-methylquinoline-3,4-diamine against MELK is not publicly disclosed, its structure falls within the claimed chemical space (R groups include halogen and methyl) [2]. This positions the compound as a relevant starting point or intermediate for synthesizing and optimizing novel MELK inhibitors, distinguishing it from quinoline diamines lacking this specific substitution pattern that are outside the patent's scope.

MELK kinase Cancer Kinase inhibitor

Synthetic Utility: A Validated Intermediate for HCV Protease Inhibitor Programs

Bromo-substituted quinolines of the general formula that includes 6-bromo-7-fluoro-8-methylquinoline-3,4-diamine are explicitly described as useful intermediates in the synthesis of agents for treating Hepatitis C viral (HCV) infections [1]. The patent literature details methods for their preparation and subsequent use in constructing more complex molecules, including HCV protease inhibitors. This established synthetic role provides a clear, application-driven rationale for procuring this specific halogenated quinoline diamine, as opposed to a non-halogenated or differently substituted analog that would not be suitable for these established synthetic routes.

HCV protease inhibitor Synthetic intermediate Halogenated quinoline

Physicochemical Distinction: Impact of Fluorine Substitution on Lipophilicity and Target Affinity

The presence of a fluorine atom at the 7-position imparts distinct physicochemical properties compared to non-fluorinated or chloro-substituted analogs. In a study of fluorinated quinoline derivatives for PDE5 imaging, the introduction of fluorine was shown to significantly modulate lipophilicity and, consequently, target binding affinity [1]. For the target compound, the combination of 6-bromo, 7-fluoro, and 8-methyl substitutions creates a unique calculated logP profile (estimated XLogP3-AA of ~2.5) that differs from the 7-chloro analog (XLogP3-AA ~1.8) [2], suggesting differential membrane permeability and bioavailability potential.

Fluorinated quinoline Lipophilicity PET imaging

Commercial Availability and Purity Profile: A Differentiator for Scale-Up and High-Throughput Screening

6-Bromo-7-fluoro-8-methylquinoline-3,4-diamine is commercially available from multiple vendors with a typical purity specification of 95% . In contrast, some close structural analogs, such as 6-bromo-7-fluoroquinoline-3,4-diamine (CAS 2091773-91-8), are available but at significantly higher cost and often in smaller quantities, which can be a barrier for large-scale or high-throughput screening campaigns [1]. The target compound's more favorable availability and pricing profile (e.g., ~$1300-$4500/g for the analog vs. potentially lower for the target) make it a more practical choice for initial SAR exploration and library synthesis.

Compound sourcing Purity HTS

Optimal Research and Industrial Application Scenarios for 6-Bromo-7-fluoro-8-methylquinoline-3,4-diamine


SAR Exploration for MELK Kinase Inhibitors in Oncology

Given its structural inclusion in the chemical space of patented MELK inhibitors [1], this compound is ideally suited as a core scaffold for synthesizing focused libraries aimed at optimizing MELK inhibition. Researchers can leverage the 6-bromo and 3,4-diamine functionalities for further derivatization to explore potency and selectivity against this clinically relevant kinase target.

Investigating Antiviral Resistance Mechanisms in HIV-1 Integrase

Based on class-level data showing that 6-bromo quinolines exhibit distinct resistance profiles against the ALLINI-resistant A128T mutant compared to 8-bromo analogs [2], this compound can serve as a valuable probe to dissect the structural basis of drug resistance. It can be used in mechanistic studies to understand how specific halogenation patterns influence viral escape pathways.

Synthetic Intermediate for HCV Protease Inhibitor Development

As a validated bromo-substituted quinoline intermediate in patented synthetic routes to HCV antiviral agents [3], procurement of this compound enables direct application in medicinal chemistry programs focused on hepatitis C. Its use can streamline the synthesis of more complex molecules targeting the HCV protease.

High-Throughput Screening (HTS) for Novel Kinase or Antiviral Hits

Its favorable commercial availability and cost profile relative to close analogs [4] make it a practical inclusion in diverse screening libraries. While its MAO-B activity is negligible [5], its unique halogenation pattern may confer activity against other, as-yet-unidentified targets, making it a valuable diversity element in HTS campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
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